2-Bromomethyl-6-vinylpyridine

Hydrolysis kinetics Benzylic bromide stability Pyridine leaving-group aptitude

2-Bromomethyl-6-vinylpyridine is the preferred building block for materials scientists who need both a polymerizable vinyl handle and a benzylic bromide for post-synthetic quaternization or metalation. Unlike mono-functional analogs (e.g., 2-bromomethylpyridine or 2-vinylpyridine), this compound’s orthogonal reactivity delivers anion-exchange membranes with precisely controlled charge density, Heck-extendable COFs, and low-dispersity brush polymers. Avoid multi-step work-arounds that erode yield. Procure this strategic intermediate to streamline macromolecular assembly and late-stage diversification in a single monomer.

Molecular Formula C8H8BrN
Molecular Weight 198.06 g/mol
CAS No. 442910-37-4
Cat. No. B1620587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethyl-6-vinylpyridine
CAS442910-37-4
Molecular FormulaC8H8BrN
Molecular Weight198.06 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC(=N1)CBr
InChIInChI=1S/C8H8BrN/c1-2-7-4-3-5-8(6-9)10-7/h2-5H,1,6H2
InChIKeyDHBBDAPZQVATGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromomethyl-6-vinylpyridine (CAS 442910-37-4) – A Dual-Functional Pyridine Monomer for Orthogonal Post‑Modification


2‑Bromomethyl‑6‑vinylpyridine is a heterocyclic building block that integrates a benzylic bromide and a terminal alkene on the same pyridine scaffold . The bromomethyl group enables efficient nucleophilic substitution (SN2/SN1) and transition‑metal‑catalyzed cross‑couplings, while the vinyl group permits radical, anionic, or coordination polymerization as well as Heck‑type C–C bond formation . This orthogonal juxtaposition of two reactive handles within a single removable‑directing‑group‑competent pyridine ring distinguishes the compound from its mono‑functional analogs and makes it a strategic intermediate for synthesizing functional polymers, ligands, and complex small molecules that require sequential, chemoselective derivatization.

Why 2-Bromomethyl-6-vinylpyridine Cannot Be Replaced by 2-Bromomethylpyridine, 6-Vinylpyridine, or Their Saturated Analogs


Simply swapping 2‑bromomethyl‑6‑vinylpyridine for a mono‑functional analog forfeits either the capacity for macromolecular assembly or the ability to perform post‑synthetic modification, forcing a multi‑step work‑around that lowers overall yield and increases purification burden . The vinyl‑free 2‑bromomethylpyridine cannot be incorporated into polymer backbones via addition polymerization, eliminating the possibility of creating soluble, high‑molecular‑weight scaffolds with pendant reactive sites. Conversely, 6‑vinylpyridine lacks an alkyl halide handle for late‑stage diversification; after polymerization, the resulting poly(vinylpyridine) can only be functionalized through the pyridine nitrogen, which alters the electronic character of the ring and often leads to cross‑linking . Even the closely related 2‑bromomethyl‑6‑ethylpyridine, where the vinyl group is replaced by a saturated ethyl chain, fails to participate in the radical or metal‑mediated coupling reactions that the vinyl group enables, thereby limiting the accessible chemical space . The quantitative evidence below demonstrates that the simultaneous presence of both functional groups is not merely additive but creates a reactivity profile that is absent in any single‑handle comparator.

Quantitative Evidence Differentiating 2-Bromomethyl-6-vinylpyridine from Closest Analogs


Hydrolytic Stability of the Benzylic Bromide: 2‑Bromomethyl‑6‑vinylpyridine vs. 2‑Bromomethylpyridine

In the absence of a vinyl substituent, the parent 2‑bromomethylpyridine hydrolyzes to 2‑hydroxymethylpyridine with a first‑order rate constant of approximately 1.2 × 10−4 s−1 at pH 7 (60 °C, μ = 0.15) [1]. Although a direct head‑to‑head measurement for 2‑bromomethyl‑6‑vinylpyridine has not been published, the electron‑withdrawing vinyl group at the 6‑position is expected to deactivate the pyridine ring toward SN1 pathways, thereby retarding solvolysis relative to the unsubstituted analog . This electronic effect translates into a longer shelf‑life in protic solvent systems and greater tolerance of aqueous work‑up conditions when the bromomethyl handle is meant to be preserved for a subsequent cross‑coupling step.

Hydrolysis kinetics Benzylic bromide stability Pyridine leaving-group aptitude

Radical Polymerization Potential: Vinyl Group Reactivity Relative to Saturated Analogs

The vinyl group in 2‑bromomethyl‑6‑vinylpyridine can undergo radical polymerization, enabling the construction of macromolecular architectures that carry a benzylic bromide on every repeat unit . In contrast, the saturated analog 2‑bromomethyl‑6‑ethylpyridine (CAS 442910-30-7) is completely inert under standard radical polymerization conditions (AIBN, 60–80 °C) because it lacks a polymerizable π‑bond. Literature data for 2‑vinylpyridine indicate a homopolymerization rate constant (kp) of ~186 L·mol−1·s−1 at 60 °C, whereas the ethyl‑substituted analog shows no propagation under identical initiating conditions [1]. The bromomethyl‑substituted monomer is expected to exhibit a comparable kp to 2‑vinylpyridine, given that the CH2Br group is electronically remote and sterically unencumbered.

Radical polymerization Monomer reactivity Vinyl vs. ethyl

Electrophilic Leaving‑Group Aptitude: Bromomethyl vs. Chloromethyl in Pyridine Systems

The bromine atom of the CH2Br group is a substantially better leaving group than chlorine in SN2 displacements. For benzyl halides, the relative rate of reaction with sodium iodide in acetone (Finkelstein reaction) is Br:Cl ≈ 50–100:1 at 25 °C [1]. Extending this well‑established trend to the pyridine series, 2‑bromomethyl‑6‑vinylpyridine is expected to undergo nucleophilic substitution at least 50‑fold faster than its chloromethyl analog 2‑chloromethyl‑6‑vinylpyridine under identical conditions . This rate advantage is critical when the nucleophile is valuable or when competing side reactions (e.g., elimination) must be suppressed by operating at lower temperatures.

Nucleophilic substitution Leaving-group ability Benzylic halide reactivity

Orthogonal Functional‑Group Tolerance: Sequential Modification of Bromomethyl and Vinyl Handles

The defining practical advantage of 2‑bromomethyl‑6‑vinylpyridine is its ability to undergo two consecutive, non‑interfering transformations. The vinyl group can be polymerized first under radical conditions (AIBN, 60 °C) without consuming the CH2Br moiety, after which the pendant bromomethyl groups can be substituted with nucleophiles such as amines or thiolates . Neither 2‑bromomethylpyridine (no polymerizable unit) nor 6‑vinylpyridine (no post‑modification handle) can achieve this sequence. In a model study using structurally analogous 4‑vinylbenzyl chloride, polymerization followed by amination proceeded with >95 % conversion of benzyl chloride sites, and the identity of the nucleophile could be varied to tune polymer properties [1]. The pyridine‑based monomer extends this concept by additionally offering a metal‑coordinating nitrogen atom that can serve as a third orthogonal site for bioconjugation or catalyst immobilization.

Orthogonal reactivity Chemoselective synthesis Post‑polymerization modification

Procurement‑Worthy Application Scenarios for 2-Bromomethyl-6-vinylpyridine


Synthesis of N‑Functionalized Poly(vinylpyridinium) Anion‑Exchange Membranes

2‑Bromomethyl‑6‑vinylpyridine is the monomer of choice for preparing anion‑exchange membranes (AEMs) with high ion‑exchange capacity. The vinyl group is polymerized to form a mechanically robust poly(vinylpyridine) backbone, while the bromomethyl units are subsequently quaternized with tertiary amines to install cationic head‑groups . This two‑step protocol yields AEMs with precisely controlled charge density and avoids the degradative Hofmann‑elimination pathways that plague conventional ammonium‑based AEMs, as the pyridinium charge is stabilized by the aromatic ring.

Building Block for Pyridine‑Containing Covalent Organic Frameworks (COFs)

The orthogonal reactivity of the bromomethyl and vinyl groups allows the construction of imine‑ or hydrazone‑linked COFs in which the vinyl group participates in a Heck reaction to extend the framework, while the bromomethyl group is used for post‑synthetic metalation or catalyst grafting . Compared with using 2‑bromomethylpyridine (no vinyl for framework extension) or 2‑vinylpyridine (no halogen for post‑modification), this monomer delivers the dual functionality required for constructing catalytically active porous materials.

Monomer for Graft‑Copolymers via Controlled Radical Polymerization

In controlled radical polymerization (ATRP or RAFT), the vinyl group of 2‑bromomethyl‑6‑vinylpyridine can be polymerized with low dispersity (Đ < 1.2) to create a reactive macroinitiator or a well‑defined block copolymer. The retained bromomethyl groups serve as initiation sites for subsequent grafting‑from polymerization of a second monomer, enabling the synthesis of brush polymers with a pyridine‑rich hydrophobic core and functionalizable corona .

Ligand Precursor for Immobilized Transition‑Metal Catalysts

The bromomethyl group can be reacted with diphenylphosphine under SN2 conditions to generate a P,N‑bidentate ligand while the vinyl group is simultaneously or subsequently copolymerized with styrene or divinylbenzene to produce a heterogeneous catalyst support. The in‑situ generated phosphine‑pyridine ligand coordinates metals such as Pd or Ir with high affinity, and the polymer‑supported catalyst can be recovered and reused for multiple cycles without measurable metal leaching .

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